- Synthesis and characterization of physicochemical properties of hydrophilic imidazolium-based ionic liquids, Korean Journal of Chemical Engineering, 2017, 34(9), 2527-2535

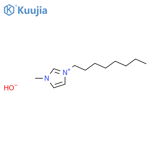

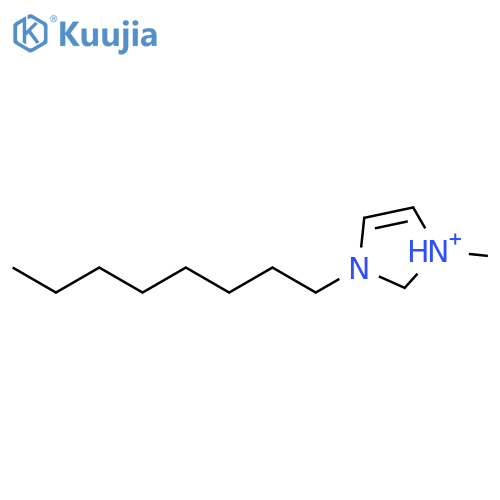

Cas no 178631-03-3 (1H-Imidazolium, 1-methyl-3-octyl-)

178631-03-3 structure

Nome del prodotto:1H-Imidazolium, 1-methyl-3-octyl-

1H-Imidazolium, 1-methyl-3-octyl- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Imidazolium, 1-methyl-3-octyl-

- 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium

- 178631-03-3

- 1-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium

- AKOS028109987

-

- Inchi: InChI=1S/C12H24N2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14/h10-11H,3-9,12H2,1-2H3/p+1

- Chiave InChI: KTUWFYALZIAAGE-UHFFFAOYSA-O

- Sorrisi: CCCCCCCCN1C[NH+](C=C1)C

Proprietà calcolate

- Massa esatta: 197.20195

- Massa monoisotopica: 197.201773806g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 14

- Conta legami ruotabili: 7

- Complessità: 166

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 4

- Superficie polare topologica: 7.7Ų

Proprietà sperimentali

- PSA: 7.68

1H-Imidazolium, 1-methyl-3-octyl- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Phosphoric acid Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 24 h, 70 °C

Riferimento

- A silver and water free metathesis reaction: a route to ionic liquids, Green Chemistry, 2013, 15(5), 1341-1347

Synthetic Routes 3

Condizioni di reazione

1.1 Solvents: Water

Riferimento

- A kinetics study of copper-catalysed click reactions in ionic liquids, Organic & Biomolecular Chemistry, 2023, 21(39), 7984-7993

Synthetic Routes 4

Condizioni di reazione

Riferimento

- The physical significance of the Kamlet-Taft π* parameter of ionic liquids, Physical Chemistry Chemical Physics, 2021, 23(2), 1616-1626

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Phosphoric acid

Riferimento

- Synthesis of ethyl acetate catalyzed by imidazolium ionic liquids, Dalian Qinggongye Xueyuan Xuebao, 2007, 26(2), 140-142

Synthetic Routes 6

Condizioni di reazione

1.1 Solvents: Acetone ; 20 h, rt; 1 d, -20 °C

Riferimento

- Improvement in the separation efficiency of transesterification reaction compounds by the use of supported ionic liquid membranes based on the dicyanamide anion, Desalination, 2009, 244(1-3), 122-129

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 4 h, rt

Riferimento

- Synthesis and roperties of seven ionic liquids containing 1-methyl-3-octylimidazolium or 1-butyl-4-methylpyridinium cations, Journal of Chemical & Engineering Data, 2006, 51(4), 1389-1393

Synthetic Routes 8

Condizioni di reazione

1.1 Solvents: Acetone ; 20 h, rt; 1 d, -20 °C

Riferimento

- The effect of ionic liquid media on activity, selectivity and stability of Candida antarctica lipase B in transesterification reactions, Biocatalysis and Biotransformation, 2007, 25(2-4), 151-156

Synthetic Routes 9

Condizioni di reazione

Riferimento

Reactivity of anionic nucleophiles in ionic liquids and molecular solvents

,

Tetrahedron,

2008,

64(8),

1689-1695

1H-Imidazolium, 1-methyl-3-octyl- Raw materials

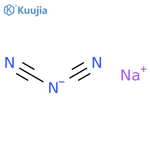

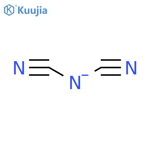

- N-Cyanocyanamide Sodium Salt

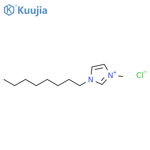

- 1-Methyl-3-octylimidazolium Bromide

- 1-Methyl-3-octylimidazolium chloride

1H-Imidazolium, 1-methyl-3-octyl- Preparation Products

1H-Imidazolium, 1-methyl-3-octyl- Letteratura correlata

-

Hans-Peter Steinrück Phys. Chem. Chem. Phys. 2012 14 5010

-

Thi Le Thuy Bui,Wolfgang Korth,Stephan Aschauer,Andreas Jess Green Chem. 2009 11 1961

-

Tyler Cosby,Christopher D. Stachurski,Robert A. Mantz,Paul C. Trulove,David P. Durkin Phys. Chem. Chem. Phys. 2023 25 6342

-

Rabia Sharma,Rakesh Kumar Mahajan RSC Adv. 2014 4 748

-

Prashant S. Kulkarni,Carlos A. M. Afonso Green Chem. 2010 12 1139

178631-03-3 (1H-Imidazolium, 1-methyl-3-octyl-) Prodotti correlati

- 2097926-22-0(4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine)

- 2171916-30-4(2-(2,2-dimethylpropyl)cycloheptan-1-ol)

- 1207013-63-5(4-{[(2-chlorophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine)

- 2227809-30-3((1R)-3-amino-1-(3-chloro-2,6-difluorophenyl)propan-1-ol)

- 2090914-56-8(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl acetate)

- 1426421-19-3(6,8-Difluoroimidazo[1,5-A]pyridine)

- 838873-49-7(2-(3,4-dimethoxyphenyl)methyl-1-ethyl-1H-1,3-benzodiazole)

- 6323-67-7(2-(1-bromonaphthalen-2-yl)acetonitrile)

- 959242-82-1(2-(4-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurin-8-yl}phenoxy)acetamide)

- 2090149-31-6(2-chloro-5H-pyrrolo3,2-dpyrimidine-4-carboxylic acid)

Fornitori consigliati

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti

Nanjing jingzhu bio-technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso